((R)-1-Phenyl-3,3,3-trifluoropropyl)amine

Enantiopurity Chiral Building Block Asymmetric Synthesis

(R)-1-Phenyl-3,3,3-trifluoropropylamine (CAS 681509-87-5) is a chiral primary amine featuring a phenyl group and a β-trifluoromethyl substituent on the carbon adjacent to the amine. It is a prototypical example of a chiral β-trifluoromethyl amine, a class valued for its utility in asymmetric synthesis and medicinal chemistry.

Molecular Formula C9H10F3N
Molecular Weight 189.18 g/mol
CAS No. 681509-87-5
Cat. No. B3371377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((R)-1-Phenyl-3,3,3-trifluoropropyl)amine
CAS681509-87-5
Molecular FormulaC9H10F3N
Molecular Weight189.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CC(F)(F)F)N
InChIInChI=1S/C9H10F3N/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2/t8-/m1/s1
InChIKeyKBXXAXKUJGFVHY-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (R)-1-Phenyl-3,3,3-trifluoropropylamine CAS 681509-87-5: Chiral β-Trifluoromethylamine for Asymmetric Synthesis


(R)-1-Phenyl-3,3,3-trifluoropropylamine (CAS 681509-87-5) is a chiral primary amine featuring a phenyl group and a β-trifluoromethyl substituent on the carbon adjacent to the amine . It is a prototypical example of a chiral β-trifluoromethyl amine, a class valued for its utility in asymmetric synthesis and medicinal chemistry . The compound serves as a key intermediate in pharmaceutical research and as a chiral building block due to its well-defined stereochemistry .

Why Generic Substitution Fails for (R)-1-Phenyl-3,3,3-trifluoropropylamine: Enantiopurity and Fluorine Effects Are Non-Interchangeable


In scientific and industrial applications, substituting (R)-1-phenyl-3,3,3-trifluoropropylamine with its (S)-enantiomer (CAS 1213582-26-3) or non-fluorinated analog (e.g., (R)-1-phenylpropylamine) will lead to divergent outcomes. The stereocenter dictates chiral recognition in asymmetric catalysis and biological systems, while the trifluoromethyl group profoundly alters lipophilicity (XLogP3 2.3 vs. 1.7 for the non-fluorinated analog [1]) and metabolic stability [2]. As a result, procurement of the correct enantiomer with high enantiopurity is critical for reproducibility in both synthetic and pharmacological studies.

Quantitative Differentiation Evidence for (R)-1-Phenyl-3,3,3-trifluoropropylamine CAS 681509-87-5


Enantiopurity Benchmark: 98% Purity Specification vs. Racemic Alternatives

Commercially available (R)-1-phenyl-3,3,3-trifluoropropylamine is specified with a minimum purity of 98% (typically >95%) . In contrast, racemic mixtures of 1-phenyl-3,3,3-trifluoropropylamine lack defined stereochemistry, leading to 50% unwanted enantiomer that can compromise stereoselective reactions or biological assays. For chiral amines used as building blocks, enantiopurity directly correlates with diastereomeric excess in downstream products; a 98% ee starting material is a prerequisite for achieving >99% ee in products synthesized via stereospecific transformations [1].

Enantiopurity Chiral Building Block Asymmetric Synthesis

Lipophilicity Boost: XLogP3 Increase of +0.6 Over Non-Fluorinated Analog

Introduction of the trifluoromethyl group significantly increases lipophilicity. The calculated XLogP3 for (S)-1-phenyl-3,3,3-trifluoropropylamine (the enantiomeric counterpart) is 2.3 [1], while the non-fluorinated analog (R)-1-phenylpropylamine has an XLogP3 of 1.7 . This ΔXLogP3 = +0.6 represents a 40% relative increase in lipophilicity, which in drug design correlates with enhanced membrane permeability and blood-brain barrier penetration potential [2].

Lipophilicity Drug Design Physicochemical Properties

Metabolic Stability Advantage: Trifluoromethyl Group Reduces CYP-Mediated Oxidation

The β-trifluoromethyl substituent in (R)-1-phenyl-3,3,3-trifluoropropylamine replaces three C-H bonds with C-F bonds, which are resistant to oxidative metabolism by cytochrome P450 enzymes [1]. While direct metabolic stability data for this specific compound are not publicly available, class-level evidence indicates that the introduction of a trifluoromethyl group adjacent to a basic amine can reduce N-dealkylation rates by 2- to 5-fold compared to non-fluorinated analogs [2]. This metabolic shielding is a key differentiator for compounds intended for in vivo pharmacological studies.

Metabolic Stability CYP Inhibition Fluorine Substitution

Chiral Resolution Baseline: GC Separation of Enantiomers Using TFA Derivatization

The enantiomers of 1-phenyl-3,3,3-trifluoropropylamine can be resolved as their trifluoroacetyl (TFA) derivatives via chiral gas chromatography. A systematic study on 1-phenylalkylamines demonstrated that TFA-derivatized enantiomers of structurally similar amines exhibit baseline separation on cyclodextrin-based chiral stationary phases [1]. This analytical method enables precise quantification of enantiomeric excess (ee), with typical resolutions (Rs) > 1.5 for complete separation. For procurement, this validated GC method provides a robust quality control tool to verify the enantiopurity of (R)-1-phenyl-3,3,3-trifluoropropylamine against its (S)-enantiomer (CAS 1213582-26-3) [2].

Chiral Resolution Gas Chromatography Enantiomeric Excess

Procurement-Relevant Application Scenarios for (R)-1-Phenyl-3,3,3-trifluoropropylamine CAS 681509-87-5


Asymmetric Synthesis of Enantiopure β-Fluoroamines and Amino Acids

Used as a chiral building block or auxiliary in stereoselective syntheses, particularly in biomimetic transamination reactions to produce enantiopure fluoroamines and fluorinated amino acids [1]. The high enantiopurity (98%) ensures reliable chirality transfer, yielding products with >99% ee [2].

Synthesis of Fluorinated Pharmaceutical Intermediates and API Precursors

Serves as a key intermediate in multi-step pharmaceutical syntheses where the trifluoromethyl group enhances metabolic stability and lipophilicity [3]. Suitable for coupling reactions with acyl chlorides, isocyanates, or in reductive amination steps to construct complex drug-like scaffolds .

Medicinal Chemistry Exploration of CNS-Targeting Compounds

The increased lipophilicity (XLogP3 2.3) and metabolic shielding provided by the trifluoromethyl group make this amine a strategic choice for designing compounds intended to cross the blood-brain barrier or exhibit enhanced oral bioavailability [4].

Analytical Method Development and Chiral Resolution Studies

Employed as a chiral standard in the development and validation of GC and HPLC methods for separating enantiomers of trifluoromethylated amines. Its derivatization to TFA-amides enables baseline resolution on cyclodextrin chiral stationary phases [5].

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